molecular formula C8H10 B161208 1,3,5-Cyclooctatriene CAS No. 1871-52-9

1,3,5-Cyclooctatriene

Cat. No. B161208
CAS RN: 1871-52-9
M. Wt: 106.16 g/mol
InChI Key: ICPMUWPXCAVOOQ-XCADPSHZSA-N
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Description

1,3,5-Cyclooctatriene (COT) is a cyclic hydrocarbon with the molecular formula C8H12. It is a colorless liquid that is highly reactive and has been extensively studied in the field of organic chemistry. COT is an important building block for the synthesis of various organic compounds, and its unique chemical properties make it a valuable tool for chemical research.

Scientific Research Applications

  • Electrocyclic Reactions and Molecular Structure

    • Electrocyclic reactions of cis,cis,cis-1,3,5-cyclooctatriene involve a conrotatory ring opening to form cis,cis-1,3,5,7-octatetraene and a disrotatory electrocyclization to form bicyclo[4.2.0]octa-2,4-diene. These transition structures have implications for the stereoselectivities of ring closure in related compounds (Thomas, Evanseck, & Houk, 1993).
  • Synthetic Applications

    • 1,3,5-Cyclooctatriene serves as a reactant in the synthesis of various compounds, including its intermediates 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene (Oda, Kawase, & Kurata, 2003).
  • Organometallic Chemistry and Catalysis

    • Ruthenium complexes involving 1,3,5-cyclooctatriene exhibit effective catalytic properties in hydroacylation reactions and in the formation of β,γ-unsaturated ketones (Kondo et al., 1998).
    • The molecule plays a significant role in synthesizing and characterizing ruthenium nanoparticles stabilized by chiral N-donor ligands, demonstrating varied mean sizes and shapes depending on the stabilizer (Jansat et al., 2006).
  • Photochemistry and Spectroscopy

    • 1,3,5-Cyclooctatriene's photochemical properties have been explored through picosecond time-resolved UV resonance Raman spectroscopy, providing insights into its kinetic behavior and photoproduct formation (Reid, Doig, & Mathies, 1990).
  • Structural and Electronic Studies

    • Studies on the electronic and molecular structure of 1,3,5-cyclooctatriene have been conducted to understand its bonding and conformational preferences, contributing to the broader knowledge of cycloalkatrienes (Bally, Roth, & Straub, 1989).

properties

CAS RN

1871-52-9

Product Name

1,3,5-Cyclooctatriene

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

(1Z,3Z,5Z)-cycloocta-1,3,5-triene

InChI

InChI=1S/C8H10/c1-2-4-6-8-7-5-3-1/h1-6H,7-8H2/b2-1-,5-3-,6-4-

InChI Key

ICPMUWPXCAVOOQ-XCADPSHZSA-N

Isomeric SMILES

C1/C=C\C=C/C=C\C1

SMILES

C1CC=CC=CC=C1

Canonical SMILES

C1CC=CC=CC=C1

synonyms

1,3,5-Cyclooctatriene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Cyclooctatriene

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